molecular formula C18H16N2O4 B5716249 (4e)-4-(3-Ethoxy-2-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione

(4e)-4-(3-Ethoxy-2-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B5716249
M. Wt: 324.3 g/mol
InChI Key: CUDHDUDSKHWVKD-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4e)-4-(3-Ethoxy-2-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound is characterized by the presence of a pyrazolidine-3,5-dione core, substituted with a 3-ethoxy-2-hydroxybenzylidene group and a phenyl group. This structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4e)-4-(3-Ethoxy-2-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4e)-4-(3-Ethoxy-2-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the pyrazolidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzylidene and pyrazolidine moieties.

    Reduction: Reduced forms of the benzylidene group, leading to the formation of corresponding alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in various organic transformations.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4e)-4-(3-Ethoxy-2-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(3-Ethoxy-2-hydroxybenzylidene)hydrazinecarboxamide: Shares a similar benzylidene group but differs in the core structure.

    N′-(3-Ethoxy-2-Hydroxybenzylidene)-3-Hydroxynaphthalene-2-Carbohydrazide: Contains a similar benzylidene group but has a different hydrazide core.

Uniqueness

(4e)-4-(3-Ethoxy-2-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione is unique due to its specific combination of the pyrazolidine-3,5-dione core and the 3-ethoxy-2-hydroxybenzylidene group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

(4E)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-24-15-10-6-7-12(16(15)21)11-14-17(22)19-20(18(14)23)13-8-4-3-5-9-13/h3-11,21H,2H2,1H3,(H,19,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDHDUDSKHWVKD-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.